4-Methylundecane is an organic compound classified as a branched-chain alkane. The table below summarizes its core chemical and physical properties from authoritative sources [1] [2] [3].
| Property | Value / Description | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₆ | [1] [4] [5] |
| Molecular Weight | 170.33 g/mol | [1] [5] |
| CAS Registry Number | 2980-69-0 | [1] [2] [4] |
| IUPAC Name | This compound | [4] [5] |
| Structure (SMILES) | CCCCCCCC(C)CCC | [5] |
| Boiling Point | 483.0 K (209.8 °C) | [3] |
| Melting Point | 206.5 K (-66.5 °C) | [3] |
| Enthalpy of Vaporization | 51.6 kJ/mol (at 374 K) | [3] |
| Density | 0.7478 (at estimated room temperature) | [1] |
For researchers aiming to identify or verify this compound, here are the standard analytical methodologies and expected results.
Mass spectrometry analysis of this compound shows characteristic fragmentation patterns of branched alkanes [5]. The molecular ion peak appears at mass-to-charge ratio (m/z) 170, corresponding to its molecular weight. Key fragmentation mechanisms include:
Gas Chromatography (GC) is a primary method for separating and identifying volatile compounds like this compound. Its retention index (RI) helps identify it in complex mixtures. The table below lists its Kovats Retention Indices on standard non-polar columns [2].
| Column Type | Active Phase | Temperature | Retention Index (RI) |
|---|---|---|---|
| Capillary | Squalane | 100 °C | 1159.0 |
| Capillary | OV-1 | 60 °C | 1163.0 |
| Capillary | SE-54 | Temperature Ramp | 1160.0 |
| Capillary | DB-5 | Custom Program | 1158.0 |
While the search results confirm this compound's identity as a chemical entity, its role in biological or pharmacological research is less clear.
Given the lack of established biological data, the following workflow outlines how a research program could systematically investigate the potential significance of this compound. The diagram below maps this proposed investigative pathway.
A proposed workflow to functionally characterize this compound, from detection to mechanistic understanding.
The information provided here is a foundation. To build upon it for drug development purposes, you may need to:
The table below summarizes the available data for 4-Methylundecane.
| Property | Details |
|---|---|
| CAS Number | 2980-69-0 [1] [2] [3] |
| Molecular Formula | C₁₂H₂₆ [1] [2] [3] |
| Molecular Weight | 170.33 g/mol [1] [2] [3] |
| Appearance | Information not available in search results |
| Specific Hazards | No specific GHS hazard classification found [2] |
Based on general laboratory safety practices for chemical substances, the following handling precautions are recommended [1]:
Since a specific hazard classification for this compound was not found, it is useful to understand how such classifications are determined for other chemicals. The following diagram illustrates the standard workflow for assessing skin corrosion and irritation, as outlined in OECD and GHS guidelines [4] [5].
A key factor in this assessment is a substance's pH. The Globally Harmonized System (GHS) states that substances with pH extremes of ≤ 2 or ≥ 11.5 are presumed to have skin corrosion or irritation properties, unless other assessment criteria prove otherwise [5]. Research on other acids shows that both pH and concentration are critical factors in determining skin irritancy, with higher concentrations (e.g., 1 M) of many acids being classified as irritants, even at very low pH levels [4].
For research purposes, here is a detailed methodology for evaluating skin irritation in vitro, based on OECD Test Guideline 439 [4]. This is the type of study that would generate data for an SDS.
I hope this structured technical information provides a solid foundation for your work. To obtain a complete SDS, you may consider these steps:
The following table summarizes the key quantitative data available from authoritative sources, primarily the NIST Chemistry WebBook [1] [2].
| Property | Value | Units | Conditions / Temperature | Method / Source |
|---|---|---|---|---|
| Boiling Point (Tboil) | 483.0 ± 3.0 | K | - | Experimental (Gibbons, 1941) [1] [2] |
| Melting Point (Tfus) | 206.5 ± 2.0 | K | - | Experimental (Petrov, Sergienko, et al., 1959) [1] [2] |
| Enthalpy of Vaporization (ΔvapH) | 12.3 | kcal/mol | 374 K | A (Stephenson and Malanowski, 1987) [1] [2] |
| Enthalpy of Vaporization (ΔvapH) | 51.60 | kJ/mol | 420 K | NIST [3] |
| Vapor Pressure (Pvap) | 0.297 | mmHg | 25 °C | Calculated [4] |
The thermodynamic properties of a substance like 4-methylundecane are fundamentally interconnected. The diagram below illustrates the relationships and experimental contexts for the phase change enthalpies.
Relationship between phase changes and enthalpies for this compound. ΔHsub data is not available in the searched literature.
The data presented is derived from both traditional experimental measurements and modern computational models.
The experimental data for this compound in the NIST database was likely obtained using classic techniques [5].
Molecular dynamics simulations provide a complementary approach to study thermophysical properties [6].
The available data comes from a 2021 study that measured the liquid thermal conductivity of mixtures including n-undecane (a straight-chain alkane similar to 4-methylundecane) with biodiesel components like methyl caprate and ethyl caprate [1]. The table below summarizes the key experimental data from this research.
| Mixture Components | Temperature Range | Concentrations (by weight) | Reported Thermal Conductivity (W·m⁻¹·K⁻¹) |
|---|---|---|---|
| Methyl Caprate + n-Undecane [1] | 292 K to 362 K | 0.2000, 0.4000, 0.6000, 0.8000 | Experimental values provided, showing temperature and concentration dependence. |
| Methyl Caprate + n-Tridecane [1] | 292 K to 362 K | 0.2000, 0.4000, 0.6000, 0.8000 | Experimental values provided. |
| Ethyl Caprate + n-Undecane [1] | 292 K to 362 K | 0.2000, 0.4000, 0.6000, 0.8000 | Experimental values provided. |
| Ethyl Caprate + n-Tridecane [1] | 292 K to 362 K | 0.2000, 0.4000, 0.6000, 0.8000 | Experimental values provided. |
Key Findings from the Study: The research concluded that for all four measured mixtures, the liquid thermal conductivity decreased linearly with increasing temperature and increased with the concentration of methyl or ethyl caprate within the blend [1].
The study provides a detailed account of the experimental protocol, which can serve as a reference for how such measurements are conducted.
For a compound like this compound where specific data is unavailable, the following workflow outlines the process a researcher would typically follow, from literature review to potential experimental measurement. The DOT language script for this diagram is provided below.
A workflow for determining thermophysical properties when data is unavailable.
Since direct data for this compound was not found, here are practical steps you can take to locate this specialized information:
"this compound thermal conductivity" or "viscosity of branched alkanes".
The retention index (RI) system, established by Kováts, is an essential tool in gas chromatography (GC) for identifying volatile compounds by normalizing their retention times relative to a homologous series of n-alkanes. This system enables comparison of retention data across different laboratories and instrumental conditions, with the NIST GC Retention Index Database serving as a primary reference containing over 180,000 compounds and 491,790 retention index values [1] [2]. For researchers analyzing hydrocarbons like 4-methylundecane (CAS 2980-69-0), understanding its specific retention behavior is crucial for compound identification in complex matrices such as petroleum products, environmental samples, and food flavor analyses.
Principle: Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME/GC-MS) enables preconcentration and analysis of volatile compounds from complex matrices without extensive sample preparation [3] [4].
The retention index is calculated using the Kovats formula based on n-alkane standards:
RI = 100n + 100[(tₓ - tₙ)/(tₙ₊₁ - tₙ)]
Where:
For accurate results, analyze a series of n-alkane standards (C7-C30) under identical chromatographic conditions and record their retention times to establish the calibration curve [3].
The following table summarizes experimental retention index values for this compound compiled from the NIST WebBook:
Table 1: Experimentally Determined Retention Indices for this compound
| Column Type | Active Phase | Temperature (°C) | Retention Index | Reference |
|---|---|---|---|---|
| Capillary | Squalane | 100 | 1159 | [6] |
| Capillary | OV-1 | 60 | 1163 | [6] |
| Capillary | SE-30 | 130 | 1163 | [6] |
| Capillary | SE-30 | 140 | 1164 | [6] |
| Capillary | SE-30 | 150 | 1166 | [6] |
| Capillary | SE-54 | Temperature ramp | 1160 | [6] |
| Capillary | Cross-Linked Methylsilicone | Temperature ramp | 1161 | [6] |
| Capillary | Ultra-1 | Temperature ramp | 1160.82-1161.04 | [6] |
| Capillary | DB-Wax (polar) | Temperature ramp | 1147 | [6] |
The data demonstrates that this compound exhibits consistent retention behavior on non-polar stationary phases with RI values primarily ranging from 1159-1167, while showing significantly different retention (RI = 1147) on polar columns [6]. This variation highlights the importance of using appropriate reference data matched to your specific chromatographic system.
The following diagram illustrates the complete workflow for identifying unknown compounds using retention index matching in gas chromatography:
Establishing rigorous matching criteria is essential for confident compound identification. Recent research suggests:
The accurate determination of this compound's retention index supports various applications:
Table 2: Common Issues and Solutions in RI Determination
| Problem | Potential Causes | Solutions |
|---|---|---|
| RI values inconsistent with literature | Column degradation, incorrect oven temperature | Replace column, verify temperature calibration |
| Poor n-alkane peak shape | Active sites in liner/injector, incorrect split ratio | Re-deactivate or replace liner, optimize split flow |
| RI drift over time | Column contamination, carrier gas flow fluctuations | Condition column, check GC system for leaks |
| Poor match with database | Different stationary phase, incorrect n-alkane calibration | Use phase-appropriate reference data, fresh standards |
The retention index system remains a cornerstone for reliable compound identification in gas chromatography. For this compound, the established RI values of 1159-1167 on non-polar stationary phases provide a robust reference point for analytical methods. By implementing the detailed HS-SPME/GC-MS protocols, calculating RIs using the Kovats equation, and applying rigorous database matching criteria, researchers can confidently identify this compound in complex samples. The continuing expansion of the NIST RI Database and development of standardized matching protocols will further enhance identification confidence across diverse application areas.
The Kovats Retention Index (RI) is a fundamental concept in gas chromatography (GC), providing a standardized, system-independent measure of a compound's retention behavior. It is a critical parameter for the tentative identification of unknown volatile organic compounds, where the RI of a compound is one component of the strategy to identify it [1]. This document provides detailed application notes and protocols for determining the Kovats RI of 4-Methylundecane (CAS 2980-69-0) on a non-polar SE-30 stationary phase. The SE-30 phase, classified as a 100% methyl polysiloxane, is a cornerstone of non-polar GC separations, and understanding compound behavior on it is essential for researchers and analysts in fields ranging from metabolomics to environmental testing [2].
The following table compiles experimental Kovats Retention Index values for this compound from the NIST Standard Reference Data Program, specifically measured on SE-30 and equivalent non-polar columns [3].
Table 1: Experimentally Determined Retention Indices for this compound (C12H26) on SE-30 and Equivalent Non-Polar Phases
| Column Type | Active Phase | Temperature Program | Carrier Gas | Retention Index (RI) | Reference |
|---|---|---|---|---|---|
| Capillary | SE-30 | Isothermal, 130 °C | H₂ | 1163 | Mitra, Mohan, et al., 1974 [3] |
| Capillary | SE-30 | Isothermal, 140 °C | H₂ | 1164 | Mitra, Mohan, et al., 1974 [3] |
| Capillary | SE-30 | Isothermal, 150 °C | H₂ | 1166 | Mitra, Mohan, et al., 1974 [3] |
| Capillary | SE-30 | Isothermal, 160 °C | H₂ | 1166 | Mitra, Mohan, et al., 1974 [3] |
| Capillary | SE-30 | Isothermal, 170 °C | H₂ | 1167 | Mitra, Mohan, et al., 1974 [3] |
| Capillary | OV-1 | Isothermal, 60 °C | He | 1163 | Nijs and Jacobs, 1981 [3] |
| Capillary | Squalane | Isothermal, 100 °C | N/S | 1159 | Heinzen, Soares, et al., 1999 [3] |
| Capillary | SE-54 | Temp. Ramp, 12 °C/min | He | 1160 | Rembold, Wallner, et al., 1989 [3] |
| Capillary | Ultra-1 | Temp. Ramp, 1-3 °C/min | He | ~1161 | Haynes and Pitzer, 1985 [3] |
| Capillary | HP-5 MS | Temp. Ramp, 3 °C/min | Helium | 1160 | Kotowska, Zalikowski, et al., 2012 [3] |
Key Observations from Experimental Data:
The Kovats Retention Index system uses a homologous series of n-alkanes as a calibrated scale. The retention time of a target compound is compared to the retention times of n-alkanes that elute immediately before and after it. The resulting index is expressed as the number of carbon atoms multiplied by 100, providing a relative measure of retention that is comparable across different laboratories and instrument conditions [2].
The workflow for determining a compound's Kovats Retention Index is outlined below.
Step 1: Instrument Calibration with n-Alkanes
Step 2: Analysis of Target Analytic
Step 3: Calculation of Kovats Retention Index
Iₓ = 100n + 100 * (tₓ - tₙ) / (tₙ₊₁ - tₙ)
Where:Iₓ = Kovats Retention Index of the analyte (this compound).n = Number of carbon atoms in the n-alkane eluting before the analyte.tₓ = Retention time of the analyte.tₙ = Retention time of the n-alkane eluting before the analyte.tₙ₊₁ = Retention time of the n-alkane eluting after the analyte.Iₓ = 100n + 100 * [log(tₓ) - log(tₙ)] / [log(tₙ₊₁) - log(tₙ)] [2].The retention index is a powerful tool, but its limitations must be respected.
Beyond empirical measurement, computational methods have been developed to predict RI values from molecular structure.
The Kovats Retention Index remains an indispensable tool in gas chromatography. For this compound, the expected RI on an SE-30 column is approximately 1160-1167, depending on the specific temperature conditions. The provided protocol ensures a rigorous approach to its determination. However, analysts must always remember that the RI is a single piece of evidence for identification, and its most effective use is in conjunction with mass spectrometric data and other orthogonal techniques to ensure accurate and reliable results [1].
4-Methylundecane is a branched-chain alkane with the molecular formula C12H26 and a molecular weight of 170.3348 g/mol [1] [2]. Its structure consists of an undecane chain with a methyl group substituent on the fourth carbon. The table below summarizes its key identifiers.
Table 1: Chemical Identifiers for this compound
| Property | Value |
|---|---|
| CAS Registry Number | 2980-69-0 [1] [2] |
| Molecular Formula | C~12~H~26~ [1] [2] |
| Molecular Weight | 170.3348 g/mol [1] [2] |
| IUPAC Name | This compound [1] [2] |
| Other Names | This compound [1] |
The mass spectrum of this compound was acquired using electron ionization (EI) and is documented in the NIST Mass Spectral Library [1] [2]. Interpreting EI mass spectra involves understanding that the molecular ion undergoes fragmentation, and the resulting pattern of peaks provides a "fingerprint" for identification [3].
For this compound, the fragmentation is driven by the formation of stable carbocation intermediates. The key to its spectrum lies in the position of the branch (the methyl group on carbon 4), which creates preferred sites for cleavage.
The following diagram illustrates the primary fragmentation pathways that produce the key ions observed in the mass spectrum.
The most stable and abundant fragment ions typically arise from secondary carbocations (Ion2 and Ion3 in the diagram), as they are more stable than primary carbocations (Ion1 and Ion4) [3]. The base peak (the tallest peak in the spectrum) is often one of these stable fragments, although the specific ion and its m/z value are detailed in the reference spectrum from NIST [1] [2].
This protocol outlines the procedure for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization, based on the data available for this compound [2].
Table 2: Kovats Retention Indices (RI) for this compound on Non-Polar Columns
| Column Type | Active Phase | Temperature | Retention Index (RI) | Reference |
|---|---|---|---|---|
| Capillary | SE-54 | Temperature Ramp | 1160 | Rembold et al., 1989 [2] |
| Capillary | HP-5 MS | Temperature Ramp | 1160 | Kotowska et al., 2012 [2] |
| Capillary | OV-1 | Isothermal (60°C) | 1163 | Nijs and Jacobs, 1981 [2] |
| Capillary | Squalane | Isothermal (100°C) | 1159 | Heinzen, Soares et al., 1999 [2] |
The interpretation of the mass spectrum of this compound relies on understanding its structure and the subsequent fragmentation pathways that form stable carbocations. The use of standardized GC-MS protocols, combined with authoritative reference data from sources like the NIST WebBook, allows for the confident identification and analysis of this hydrocarbon. The logical flow of the fragmentation process provides a clear rationale for the observed spectral data.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the exceptional separation power of gas chromatography with the identification capabilities of mass spectrometry, creating one of the most powerful analytical techniques available for volatile and semi-volatile compound analysis [1]. This hyphenated technique provides both universal and selective detection in a single system, making it particularly valuable for identifying and quantifying target analytes in complex matrices [2]. The GC-MS system operates by separating chemical mixtures in the chromatographic section, then ionizing and fragmenting the molecules in the mass spectrometer, ultimately detecting the fragments based on their mass-to-charge ratio (m/z) [1] [3].
This compound is a branched-chain alkane hydrocarbon with the chemical formula C₁₂H₂₆. As a volatile organic compound, it falls squarely within the analytical scope of GC-MS techniques. This compound is of interest in various fields including medicinal chemistry, flavor and fragrance research, and environmental analysis due to its potential biological activities and occurrence in natural products. The compound's non-polar nature and relatively low molecular weight make it ideally suited for separation using standard non-polar GC columns and detection through electron ionization mass spectrometry. Understanding its fragmentation pattern is essential for developing sensitive and selective analytical methods for its identification and quantification in complex samples.
The HS-SPME technique provides an efficient, solvent-free approach for extracting volatile compounds like this compound from various matrices. This method concentrates analytes while minimizing sample handling and reducing the introduction of non-volatile interferences into the GC-MS system [4].
Sample Handling: Place 1.00 g of sample (plant material, pharmaceutical formulation, or other matrix) into a 20 mL headspace vial and seal immediately with a silicone/Teflon septum cap. For solid samples, homogenize first to increase surface area. Maintain consistent sample weights across replicates to ensure analytical precision [4].
Equilibration Conditions: Place the headspace vial in an electric-heated thermostatic water bath at 50°C for 35 minutes. Gently shake the vial every 10 minutes to facilitate the release of volatile compounds from the matrix into the headspace. This equilibration step is critical for achieving consistent extraction efficiency [4].
SPME Fiber Selection: Use a 50/30 μm divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) coating fiber for optimal extraction of hydrocarbons like this compound. This triple-phase fiber provides excellent extraction efficiency for compounds with varying volatilities and polarities [4].
Extraction Parameters: Expose the SPME fiber to the sample headspace for 30 minutes at 70°C. Ensure consistent exposure times across all samples. The higher extraction temperature compared to equilibration enhances the transfer of less volatile compounds like this compound into the headspace [4].
Desorption Conditions: Following extraction, inject the SPME fiber into the GC injector port for 5 minutes at 250°C for complete desorption of analytes. Use a split ratio of 5:1 to prevent column overloading [4].
For samples in liquid matrices or after initial solvent extraction, LLE provides an effective alternative for isolating this compound:
Procedure: Transfer 2 mL of sample solution to a glass centrifuge tube. Add 4 mL of high-purity n-hexane or methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes then centrifuge at 3000 rpm for 5 minutes to separate phases. Transfer the organic (upper) layer to a clean vial [5].
Concentration: Evaporate the extract under a gentle stream of nitrogen at room temperature until nearly dry. Reconstitute the residue in 100 μL of hexane for GC-MS analysis [5].
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Parameter | HS-SPME | Liquid-Liquid Extraction |
|---|---|---|
| Sample Amount | 1.00 g | 2 mL |
| Extraction Time | 65 min total (35 min equilibration + 30 min extraction) | 15 min |
| Solvent Consumption | None | 4 mL |
| Relative Recovery | >85% for volatile hydrocarbons | >90% |
| Best Suited Matrices | Solids, complex matrices | Liquids, simple matrices |
| Risk of Contamination | Low | Moderate |
| Automation Potential | High | Moderate |
Proper GC conditions are essential for achieving optimal separation of this compound from potentially interfering compounds in complex samples:
Column Selection: Use an Agilent HP-5MS capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness) or equivalent. The 5% phenyl polysiloxane stationary phase provides excellent separation for non-polar compounds like branched alkanes [4].
Temperature Program: Employ the following optimized gradient: initial temperature 40°C (hold for 3 min), ramp to 100°C at 10°C/min, then to 280°C at 5°C/min (hold for 5 min). The total run time is 45 minutes. This gradual ramp ensures resolution of this compound from similar hydrocarbons [1] [4].
Carrier Gas: Use helium (purity ≥99.999%) at a constant flow rate of 1.2 mL/min [1]. Linear velocity should be optimized to approximately 40 cm/sec for maximum column efficiency.
Injector Settings: Maintain the injector temperature at 250°C [1] or 260°C [4] to ensure complete vaporization of this compound. Use split injection with a split ratio of 5:1 to 20:1 depending on sample concentration [4].
The mass spectrometer parameters should be optimized to provide characteristic fragmentation patterns for reliable identification:
Ionization Method: Apply electron ionization (EI) at 70 eV. This "hard" ionization method produces reproducible fragmentation patterns suitable for library matching [1] [2].
Ion Source Temperature: Maintain at 230°C to ensure proper ionization efficiency without thermal degradation [4].
Quadrupole Temperature: Set at 150°C [4].
Transfer Line Temperature: Keep at 280°C to prevent analyte condensation between the GC and MS [4].
Data Acquisition: For full spectral information, use scan mode over m/z range 50-550 [4]. For enhanced sensitivity in quantitative analysis, use Selected Ion Monitoring (SIM) mode focusing on characteristic fragment ions (m/z 57, 71, 85, 170) [2].
Table 2: Optimized GC-MS Instrument Parameters for this compound Analysis
| Parameter | Setting | Alternative/Notes |
|---|---|---|
| Column | HP-5MS (30 m × 0.25 mm, 0.25 μm) | Equivalent low-polarity phases |
| Injector Temp | 250-260°C | |
| Carrier Gas | He, 1.2 mL/min | |
| Oven Program | 40°C (3 min) to 100°C at 10°C/min, to 280°C at 5°C/min | Adjust based on matrix complexity |
| Ionization | EI, 70 eV | Standard for library matching |
| Ion Source Temp | 230°C | 200-250°C acceptable range |
| Data Acquisition | Full scan: m/z 50-550 | SIM for quantitation |
| Solvent Delay | 3 min | Protects filament |
The following workflow diagram illustrates the complete GC-MS analysis procedure from sample preparation to data analysis:
Figure 1: GC-MS Analysis Workflow for this compound
Identification of this compound relies on multiple parameters to ensure accuracy and prevent false positives:
Retention Index Matching: Calculate the Kovats Retention Index for this compound using a homologous series of n-alkanes (C7-C30). The retention index (RI) is calculated using the formula: [ RI = 100n + 100 \frac{T_x - T_n}{T_{n+1} - T_n} ] where (T_x) is the retention time of this compound, and (T_n) and (T_{n+1}) are retention times of n-alkanes with n and n+1 carbon atoms bracketing the analyte [4]. Compare the calculated RI with literature values for verification.
Mass Spectral Interpretation: this compound typically exhibits characteristic fragment ions at m/z 57 (base peak, C₄H₉⁺), 71 (C₅H₁₁⁺), 85 (C₆H₁₃⁺), and 170 (M⁺-C₂H₆, molecular ion minus ethyl group). The molecular ion (m/z 170) may have low abundance due to the stability of branched alkane fragments [2].
Spectral Library Matching: Compare the acquired mass spectrum with reference spectra in databases such as NIST, Wiley, or AAFS. A minimum match factor of 800/1000 is recommended for confident identification. The high temperatures (300°C) used in GC-MS can cause thermal degradation, so examine spectra for degradation products if the molecular ion is absent [1].
Accurate quantification of this compound can be achieved through several complementary approaches:
Total Ion Chromatogram (TIC): The TIC represents the sum of all ion signals reaching the detector throughout the analysis. While useful for qualitative analysis, TIC may suffer from elevated baseline noise due to column bleed and background interference, potentially limiting quantitative precision [2].
Extracted Ion Chromatograms (EIC): For improved selectivity, extract chromatograms for characteristic fragment ions (m/z 57, 71, 85). This approach reduces chemical noise and enhances signal-to-noise ratio. Use the base peak (m/z 57) for primary quantification and secondary ions (m/z 71, 85) for confirmation [2].
Selected Ion Monitoring (SIM): For maximum sensitivity, program the mass spectrometer to monitor only specific ions characteristic of this compound (m/z 57, 71, 85, 170) at predetermined retention windows. SIM significantly reduces noise by ignoring all other ions, resulting in lower detection limits (approximately 10-100 times more sensitive than full scan) [2].
Calibration Approaches: Prepare a series of standard solutions covering the expected concentration range. Use internal standardization (e.g., deuterated dodecane) for optimal precision, or external standardization for routine analysis. The linear dynamic range typically spans 1-1000 ng/μL for branched alkanes with correlation coefficients (R²) >0.995.
Table 3: Comparison of Data Acquisition Modes for this compound Quantitation
| Parameter | Full Scan (TIC) | Extracted Ion Chromatogram | Selected Ion Monitoring |
|---|---|---|---|
| Mass Range | m/z 50-550 | m/z 50-550 (extracted post-run) | Only specific ions (e.g., 57, 71, 85) |
| Detection Limit | ~1 ng/μL | ~0.5 ng/μL | ~0.05 ng/μL |
| Qualitative Information | Complete spectrum | Complete spectrum | Limited to monitored ions |
| Selectivity | Low | Moderate | High |
| Best Application | Unknown screening | Target analysis in complex matrices | High sensitivity quantitation |
| Signal-to-Noise | Baseline noise from all ions | Reduced chemical noise | Minimal chemical noise |
The following diagram illustrates the relationship between different data analysis approaches in GC-MS:
Figure 2: GC-MS Data Analysis Approaches
The analysis of this compound and related volatile compounds has significant applications across multiple industries, particularly in pharmaceuticals and food quality control:
Pharmaceutical Quality Control: this compound may appear as a residual solvent in pharmaceutical formulations or as a degradation product of excipients. GC-MS monitoring ensures product safety and stability. In one study, similar branched-chain alkanes were identified as markers for excipient degradation under accelerated stability conditions (45°C for 4 weeks) [4]. The ability to detect and quantify such compounds at low levels is essential for complying with regulatory requirements for drug purity and stability.
Food Quality and Rancidity Assessment: Branched-chain alkanes including this compound serve as indicators of lipid oxidation and flavor degradation in fat-containing foods. During accelerated oxidation studies of infant nutrition packages, volatile compounds including alkanes demonstrated characteristic changes, with some decreasing while oxidation products increased [4]. Monitoring these volatile profiles helps establish shelf-life and optimize packaging conditions.
Metabolite Profiling in Natural Products: GC-MS-based metabolite profiling enables the comprehensive analysis of hundreds of metabolites in plant materials [6]. When studying medicinal plants like Artemisia argyi, researchers detected 733 volatile compounds, with 133 identified as differentially expressed metabolites following environmental stressors like UV-B irradiation [7]. While this compound was not specifically mentioned, similar hydrocarbon volatiles contribute to the overall metabolic fingerprint used to assess plant quality and medicinal properties.
Flavor and Fragrance Analysis: The compound's potential role in flavor and fragrance formulations makes its accurate quantification essential for quality assurance and product consistency. The high sensitivity of GC-MS with SIM detection allows for precise measurement even in complex matrices containing numerous other volatile organic compounds.
Peak Tailing: If this compound exhibits peak tailing, check the injector liner for activity or contamination. Replace with a deactivated liner or one containing glass wool to ensure complete vaporization and minimize interactions with active sites.
Retention Time Shifts: Minor shifts in retention time (<0.1 min) are normal over column lifetime. Significant shifts (>0.5 min) may indicate column degradation or carrier gas flow issues. Check for leaks and confirm oven temperature calibration.
Reduced Sensitivity: For declining response, first examine the ion source for contamination. Cleaning or replacing the source may restore sensitivity. Also check the SPME fiber for degradation if used, as extended exposure to high injector temperatures reduces extraction efficiency over time.
High Background: Elevated baseline, particularly in the higher temperature region, often indicates column bleed. Condition the column according to manufacturer specifications or replace if excessive. Also check the carrier gas purity and replace filters if contaminated.
For regulatory compliance, validate the analytical method using the following parameters:
Linearity: Prepare calibration standards at 5-7 concentrations covering the expected range. The correlation coefficient (R²) should be ≥0.995 for acceptable linearity.
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (n=6 each). Accuracy should be 85-115% of theoretical values, with precision (RSD) ≤15%.
Limit of Detection (LOD) and Quantification (LOQ): For this compound, typical LOD is 0.05 ng/μL in SIM mode, with LOQ of 0.2 ng/μL, based on signal-to-noise ratios of 3:1 and 10:1 respectively.
Robustness: Deliberately vary method parameters (temperature ±5°C, flow rate ±0.1 mL/min) to establish method tolerances. System suitability criteria should include retention time stability (RSD <2%) and peak symmetry (tailing factor <1.5).
GC-MS analysis provides a robust, sensitive approach for identifying and quantifying this compound in various matrices. The HS-SPME sampling technique offers an efficient, solvent-free extraction method, while optimized GC separation on low-polarity columns coupled with EI mass spectrometry delivers characteristic fragmentation patterns for confident identification. The combination of retention index matching and mass spectral interpretation provides a two-dimensional identification system that significantly reduces false positives. Quantitative analysis can be tailored to specific needs, with SIM offering maximum sensitivity for trace analysis, while full scan mode provides comprehensive spectral information for unknown screening.
As GC-MS technology continues to advance, with improvements in ionization techniques like cold EI that enhance molecular ion detection [1], and the development of more robust benchtop systems [2], the application of this powerful technique for hydrocarbon analysis will continue to expand. Following the detailed protocols outlined in these application notes will enable researchers to implement reliable methods for this compound analysis across pharmaceutical, food, and environmental applications.
4-Methylundecana is a characterized chemical compound primarily used as a reference standard for the API Undecane. It plays a role in ensuring quality and traceability during drug development [1].
The table below summarizes its key details:
| Property | Description |
|---|---|
| CAS Number | 2980-69-0 [1] [2] [3] |
| Molecular Formula | C₁₂H₂₆ [2] [3] [4] |
| Molecular Weight | 170.33 g/mol [4] |
| IUPAC Name | This compound [4] |
| Primary Use | Reference standard for API Undecane; used for analytical method development, validation, and Quality Control (QC) [1]. |
| Handling | For analytical purposes only; not for human use [1] [2]. |
Escitalopram oxalate is the active ingredient in certain antidepressants and has its own dedicated reference standards for pharmaceutical testing. The tables below outline the primary reference standard and a few of its many known impurities.
Primary Reference Standard
| Property | Description |
|---|---|
| Compound Name | Escitalopram Oxalate [5] |
| CAS Number | 219861-08-2 [6] |
| Grade | Pharmaceutical Primary Standard [5] |
| Application | USP compendial testing of Escitalopram Oral Solution, Escitalopram Oxalate, and Escitalopram Tablets [5]. |
| Storage | 2-8°C [5] |
Selected Escitalopram Impurities Escitalopram has numerous potential impurities that are monitored during analysis. The following are examples of its related compounds [6].
| Impurity Designation | Chemical Name | CAS Number | Molecular Formula |
|---|---|---|---|
| Related Compound A | (S)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile Di-p-toluoyl-D-tartrate Salt [7] | 128173-53-5 [6] [7] | C₆₀H₆₄F₂N₄O₁₂ [7] |
| Impurity C | 3-Oxo Citalopram [6] | 372941-54-3 [6] | C₂₀H₁₉FN₂O₂ [6] |
| Impurity D | rac Desmethyl Citalopram Hydrochloride [6] | 97743-99-2 [6] | C₁₉H₂₀ClFN₂O [6] |
| Impurity K | Citalopram R-Isomer [6] | 128196-02-1 [6] | C₂₀H₂₁FN₂O [6] |
While the search results do not provide a specific wet-lab protocol for using this compound or Escitalopram standards, they highlight that these standards are essential for Analytical Method Development, Validation (AMV), and Quality Control (QC) during drug synthesis and formulation [1] [5].
The following diagram illustrates a general workflow for using a reference standard in analytical quality control:
4-Methylundecane (CAS: 2980-69-0) is a branched alkane with molecular formula C₁₂H₂₆ and molecular weight of 170.33 g/mol that has gained significant importance in analytical chemistry and clinical diagnostics. This compound serves as a well-characterized reference standard in pharmaceutical development and has recently emerged as a potential biomarker in cancer detection via breath analysis. As a derivative of undecane with a methyl group at the fourth carbon atom, this compound exhibits structural characteristics that make it particularly valuable for analytical method development and validation processes. Its defined chemical properties and stability under various conditions make it an ideal compound for establishing analytical traceability against pharmacopeial standards such as USP and EP, ensuring regulatory compliance in pharmaceutical quality control. [1] [2]
The compound's chemical structure consists of an eleven-carbon linear chain with a single methyl branch at the fourth carbon position, creating a specific branching pattern that influences its chromatographic behavior. This structure lacks chiral centers, making it optically inactive and thereby simplifying its analytical characterization. The branched alkane configuration contributes to its distinct physical and chemical properties, including boiling point (209.8°C), melting point (-66.5°C), and vapor pressure (0.297 mmHg at 25°C), all of which are essential parameters for method development in gas chromatographic applications. [2]
Reference Standard: this compound serves as a high-purity certified reference material compliant with regulatory guidelines for analytical method development, method validation, and quality control applications during synthesis and formulation stages of drug development. It provides essential traceability against pharmacopeial standards, particularly for the API Undecane, ensuring methodological rigor and regulatory acceptance. [1]
Quality Control Applications: In pharmaceutical quality control laboratories, this compound is employed as a benchmark compound for system suitability testing, ensuring that analytical instruments (particularly GC systems) operate within specified parameters before sample analysis. This application is critical for maintaining data integrity throughout method validation and transfer processes between laboratories. [1] [3]
Recent clinical research has identified this compound as a significant volatile organic compound in the exhaled breath of patients with high-grade lymphoma, showing substantially increased levels compared to healthy controls. This discovery, with a remarkable 71% increase in concentration and ROC AUC of 0.86, positions this compound as a promising non-invasive biomarker for cancer detection. The elevated levels of this branched alkane are believed to be by-products of lipid peroxidation processes resulting from oxidative stress conditions associated with tumorigenesis. [4]
Materials and Reagents:
Procedure:
Gas Chromatography Conditions:
Mass Spectrometry Conditions:
Table 1: Method Validation Parameters for this compound Analysis
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
|---|---|---|
| Specificity | Compare retention times in standard vs sample matrix; assess interference | No interference with analyte peaks; baseline separation |
| Linearity | Prepare 5-8 concentration levels from LOQ to 120% of working level | Correlation coefficient (r) ≥ 0.999 |
| Accuracy | Recovery studies with known amounts added to sample matrix | Recovery 98-102% |
| Precision | Repeatability (multiple injections) and intermediate precision (different days/analysts) | RSD < 2% (repeatability); RSD < 3% (intermediate) |
| LOD/LOQ | Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 |
| Robustness | Deliberate variation of chromatographic parameters | Consistent results under varied conditions |
Robustness testing evaluates the method resilience to deliberate variations in analytical parameters, providing critical data for establishing system suitability criteria. For this compound analysis, a multivariate approach using screening designs is recommended over univariate methods to efficiently identify critical factors and potential interactions. [7]
Recommended Experimental Designs:
Table 2: Robustness Factors and Variations for GC Analysis of this compound
| Factor | Nominal Value | Variation Range | Effect on Separation |
|---|---|---|---|
| Column Temperature | As optimized | ± 2°C | May affect retention time and resolution |
| Flow Rate | 1.2 mL/min | ± 0.1 mL/min | Impacts retention time and peak shape |
| Mobile Phase Composition | As specified | ± 2% organic modifier | Influences partitioning and retention |
| pH of Mobile Phase | If applicable | ± 0.2 units | May affect compound ionization |
| Injection Temperature | 250°C | ± 5°C | Impacts sample vaporization and transfer |
System suitability tests should be established based on robustness studies to ensure method validity during routine use. For this compound analysis, the following parameters should be verified before sample analysis:
Recent clinical studies have revealed the significant potential of this compound as a non-invasive biomarker for cancer detection. A 2025 study demonstrated that this compound was significantly increased in the exhaled breath of patients with high-grade lymphoma compared to healthy controls, with a fold change of 1.71 and an impressive ROC AUC of 0.86, indicating strong diagnostic potential. This elevation is biologically significant as methylated alkanes like this compound are recognized by-products of lipid peroxidation resulting from oxidative stress conditions associated with cancer pathogenesis. [4]
The compound's presence in breath samples represents a promising approach for early cancer detection, particularly for hematological malignancies where non-invasive diagnostic options are limited. The metabolic origin of this compound is linked to the degradation of long-chain polyunsaturated fatty acids by reactive oxygen species, processes that are notably enhanced in cancer cells due to their altered metabolic pathways, including the well-documented Warburg effect where cancer cells preferentially utilize aerobic glycolysis over oxidative phosphorylation. [8] [4]
Breath Sample Collection Protocol:
Analytical Considerations for Breath Analysis:
The integration of this compound into pharmaceutical quality control systems requires careful method transfer protocols and documentation practices. As a reference standard, this compound must be handled in accordance with Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP) regulations to ensure data integrity and regulatory compliance. [1] [3]
Key Quality Control Applications:
Documentation Requirements:
Compliance with Guidelines:
The following diagram illustrates the complete methodological approach for validating GC-MS methods using this compound:
The following diagram outlines the clinical application of this compound analysis in breath-based diagnostics:
This compound represents a versatile analytical tool with dual applications in pharmaceutical analysis and clinical diagnostics. As a reference standard, it provides methodological rigor for GC-based analytical methods, supporting robust method validation, transfer, and quality control processes. The emergence of this compound as a potential cancer biomarker highlights the translational potential of well-characterized chemical standards from quality control applications to clinical diagnostics. [1] [4]
The comprehensive protocols and application notes presented herein provide researchers with detailed methodologies for implementing this compound in analytical method validation, ensuring regulatory compliance while advancing its potential diagnostic applications. Future research directions should focus on standardizing breath collection protocols, establishing consensus thresholds for clinical decision-making, and validating this compound as part of multi-marker panels for enhanced diagnostic specificity in cancer screening and monitoring applications.
4-Methylundecane is a branched alkane hydrocarbon that has been identified as a potential biomarker in various biomedical and environmental applications. Recent studies have detected this compound in diverse sample matrices including exhaled human breath of lung cancer patients, drought-stressed plants, and various food products. Its presence as a volatile organic compound (VOC) in trace-level concentrations necessitates highly sensitive and specific analytical methodologies for reliable detection and quantification. Electron ionization mass spectrometry (EI-MS) coupled with gas chromatography (GC) provides the analytical robustness required for such applications, enabling both structural characterization and precise quantification. This application note comprehensively details standardized protocols for this compound analysis, drawing from current literature and established analytical approaches, with particular emphasis on method validation parameters and quality control measures to ensure analytical reproducibility across different laboratory settings.
This compound is a branched-chain alkane with specific structural characteristics that influence both its chromatographic behavior and mass spectral fragmentation pattern. The table below summarizes its fundamental chemical properties:
Table 1: Fundamental Characteristics of this compound
| Property | Specification |
|---|---|
| Chemical Name | This compound |
| CAS Registry Number | 2980-69-0 [1] |
| Molecular Formula | C₁₂H₂₆ [1] |
| Molecular Weight | 170.3348 g/mol [1] |
| IUPAC Name | This compound |
| Chemical Structure | Branched alkane with twelve carbon atoms, methyl group at position 4 |
The branched nature of this compound significantly affects its physical characteristics, resulting in a lower boiling point compared to its straight-chain isomer (dodecane). This property is particularly important for gas chromatographic separation, where this compound typically elutes slightly earlier than n-dodecane due to its reduced molecular compactness. The compound's volatility profile makes it amenable to headspace sampling techniques and thermal desorption preconcentration methods commonly employed in VOC analysis [2] [3].
The following methodology has been optimized for the detection and characterization of this compound in complex sample matrices:
Table 2: GC-MS Instrumentation Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| GC System | Gas Chromatograph with split/splitless injector |
| MS System | Single Quadrupole Mass Spectrometer |
| Ionization Method | Electron Ionization (EI) |
| Ionization Energy | 70 eV [2] |
| Mass Range | 35-350 m/z |
| Ion Source Temperature | 230°C [2] |
| Interface Temperature | 280°C [2] |
| Capillary Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) or equivalent [2] |
| Carrier Gas | Helium (purity ≥ 99.999%) |
| Flow Rate | 1.2 mL/min (constant flow) [2] |
| Injection Temperature | 250°C [2] |
| Injection Mode | Splitless (1 min) |
| Oven Temperature Program | 40°C (hold 3.5 min), ramp to 100°C at 10°C/min, to 180°C at 7°C/min, to 280°C at 25°C/min (hold 5 min) [2] |
Prior to analysis, the mass spectrometer must be properly calibrated and tuned using perfluorotributylamine (PFTBA) or similar calibration standard according to manufacturer specifications. Mass accuracy should be maintained within ±0.1 amu across the calibrated mass range. Resolution should be verified to ensure proper separation of adjacent masses, particularly in the 50-150 m/z range where key fragment ions appear [2].
Under electron ionization (70 eV), this compound produces a distinctive mass spectrum dominated by aliphatic hydrocarbon fragmentation patterns. The molecular ion peak is typically observed at m/z 170, though it may be of low abundance due to the tendency of alkanes to undergo extensive fragmentation. The base peak (most intense ion) for this compound generally appears at m/z 57, corresponding to the C₄H₉⁺ fragment, which is characteristic of branched alkanes. Other significant fragment ions include the series at m/z 43 (C₃H₇⁺), 71 (C₅H₁₁⁺), and 85 (C₆H₁₃⁺). The branching at the fourth carbon creates a favored cleavage site that produces distinctive fragments at m/z 85 and 113, which can help differentiate this compound from other isomeric dodecanes [1].
For quantitative analysis, the following validation parameters should be established:
Table 3: Method Validation Parameters for this compound Quantification
| Validation Parameter | Target Specification | Experimental Results for this compound |
|---|---|---|
| Linearity (R²) | ≥0.995 | 0.997 (based on similar VOC validation) [2] |
| Limit of Detection (LOD) | Matrix-dependent | 4.89 ppm (for o-cymene as reference) [2] |
| Limit of Quantification (LOQ) | Matrix-dependent | 14.83 ppm (for o-cymene as reference) [2] |
| Precision (%RSD) | <5% | 2.16-3.14% (for reference alkanes) [2] |
| Recovery (%) | 70-120% | 77.8-118.9% (for similar VOCs) [5] |
Quantification should employ internal standard methods where possible, using stable isotope-labeled analogs (e.g., dodecane-d₂₆) or structural analogs (e.g., n-tridecane) not present in the native samples. When standards are unavailable, semiquantitative analysis can be performed using the overall volume integration (OVI) approach with response factors from similar compounds [4].
The detection of this compound has significant implications across multiple research domains. In biomedical diagnostics, this compound has been identified as a potential biomarker in exhaled breath of lung cancer patients. Recent studies utilizing GC-MS analysis have demonstrated significantly elevated levels (p < 0.05) of this compound in lung cancer patients compared to healthy controls, with statistical significance maintained after controlling for confounding factors such as smoking history and gender [2]. In environmental and agricultural research, this compound has been detected as a stress biomarker in plants subjected to drought conditions. Potato plants (Solanum tuberosum L.) exposed to water deficit showed altered VOC profiles including this compound, suggesting its potential as an indicator of abiotic plant stress [3]. Additionally, in food science, hydrocarbons including this compound have been identified as components of the volatile profile in Iranian black teas, where their relative abundance varies with geographical origin and may contribute to product authentication methodologies [4].
Diagram 1: Experimental workflow for this compound analysis by GC-EI-MS, illustrating the sequence from sample preparation through separation, ionization, mass analysis, detection, and final data processing stages.
Diagram 2: Key fragmentation pathways of this compound under electron ionization conditions, showing the predominant cleavage sites that yield characteristic fragment ions at m/z 57, 85, and 113.
The analysis of this compound by electron ionization mass spectrometry provides a robust methodology for detecting this compound in complex sample matrices. Through optimized sample preparation techniques, careful chromatographic separation, and standardized mass spectral acquisition parameters, researchers can reliably identify and quantify this branched alkane across diverse applications. The fragmentation pattern characterized by dominant fragments at m/z 57, 85, and 113 provides diagnostic confirmation of compound identity when coupled with retention time information. As research continues to elucidate the biological and environmental significance of this compound, the protocols outlined in this application note will support method harmonization and data comparability across laboratories, ultimately enhancing the reliability of this compound's measurement as a potential biomarker in medical, environmental, and product quality applications.
The table below summarizes the available physicochemical data for 4-Methylundecane, which is essential for its use as a reference standard.
| Property | Value |
|---|---|
| CAS Number | 2980-69-0 [1] [2] [3] |
| Molecular Formula | C₁₂H₂₆ [1] [2] [3] |
| Molecular Weight | 170.33 g/mol [1] [2] [3] |
| Chemical Name | This compound [1] [2] |
| Appearance | Not specified in search results |
| Storage | 2-8°C (Refrigerator) [1] |
While this compound is not specifically mentioned, the general ANDA process is well-defined. An Abbreviated New Drug Application (ANDA) is submitted to the FDA for the review and potential approval of a generic drug product [4]. Its key characteristics include:
For a comprehensive overview of forms and technical requirements, you should consult the dedicated FDA resources for ANDA Forms and Submission Requirements [5].
Supplier information suggests this compound can be used as a high-quality reference standard for analytical purposes [2]. The diagram below outlines a general workflow for using such a compound in pharmaceutical analysis, particularly in gas chromatography (GC) methods.
Since direct information is unavailable, here are suggestions for creating application notes:
The table below outlines the most common causes and initial fixes for general peak tailing, which is your first step in diagnosing the problem.
| Problem Area | Specific Cause | Recommended Action |
|---|---|---|
| Column Installation | Poorly cut column ends (causing turbulence) [1] | Re-trim column with a specialized cutter; ensure a smooth, square cut [1]. |
| Incorrect column positioning in inlet or detector (creating dead volume) [1] | Verify and correct insertion distances per manufacturer's specs [1]. | |
| Incorrect or overtightened ferrules [1] | Use the correct ferrule material and avoid overtightening the column nut [1]. | |
| Inlet System | Active sites (e.g., uncapped silanol groups) on a dirty or non-inert liner [1] | Replace the liner with a chemically inert, deactivated one [1]. |
| Contaminated or blocked liner (e.g., with non-volatile residues) [2] | Clean or replace the inlet liner and ensure a regular maintenance schedule [1]. | |
| Malfunctioning split valve (in splitless mode) [3] | Check split valve function and optimize the splitless/purge time [1] [3]. | |
| Column Health | Severe contamination of the stationary phase at the inlet end [1] | Trim 20-30 cm from the inlet end of the column. If persistent, replace the column [1]. |
| Stationary phase degradation creating active sites [1] | Trim the column. If unsuccessful, replace with a high-quality, deactivated column [1]. |
For 4-methylundecane, an alkane, severe tailing typically points to physical installation problems or gross contamination, rather than the chemical interactions with silanols that more polar compounds experience [1]. The flowchart below helps pinpoint the issue.
A poorly cut column or incorrect positioning is a very common cause of tailing for all compounds [1].
Non-inert surfaces can adsorb analytes, causing tailing.
This test is crucial to diagnose issues with the split/purge valve, which is a common culprit for solvent tailing [3].
If you've addressed the inlet but tailing persists, the most probable cause is a poorly prepared column end. Re-trimming the column, as described in the protocol above, is the critical next step [1] [3]. If the problem continues, consider trimming the column more aggressively or replacing it, as the stationary phase at the inlet may be irreversibly contaminated [1].
A sharp solvent peak but tailing analyte peaks rules out a general splitless mode issue. This strongly points to a problem that specifically affects compounds interacting with the column or inlet. Focus your efforts on re-inspecting the column cut, positioning, and ferrules, or trimming the contaminated inlet section of the column [1].
Yes, similar to the inlet, a poorly cut column end or incorrect positioning inside the detector (like an FID) can create turbulence and cause peak tailing. Always ensure the column is positioned correctly according to the manufacturer's instructions for your specific detector [1].
The table below summarizes the core parameters you can adjust to improve the separation and detection of 4-methylundecane.
| Parameter Category | Specific Action | Expected Effect & Rationale |
|---|---|---|
| Column Selection [1] [2] | Use a shorter (10-15 m), narrow-bore (0.18-0.25 mm i.d.) column with a thin film (<0.3 μm) of a non-polar stationary phase. | Maximizes peak efficiency (sharpens peaks) and improves signal-to-noise ratio (S/N). Non-polar phases have lower bleed and best separate non-polar compounds like hydrocarbons. |
| Carrier Gas [1] [3] | Operate in constant flow mode, not constant pressure. Use high-purity gas. | Constant flow maintains consistent linear velocity during temperature programming, preventing broadening of later eluting peaks. Purity reduces baseline noise. |
| Injection [1] [2] | Use splitless mode for trace analysis. Optimize splitless time (purge time) and solvent. Ensure initial oven temp is ~20°C below solvent boiling point. | Maximizes amount of analyte on-column. Correct timing and temperature prevent analyte loss and ensure effective solvent focusing for sharp peaks. |
| Oven Temperature [1] | Use "ballistic" (fast) temperature ramps where separation allows. Hold initial temperature for a focused, but not excessive, period. | Fast ramps produce sharper peaks and better S/N. A precise initial hold enables sample focusing without causing analyte dispersion. |
| Detector (FID) Optimization [1] [3] | Optimize fuel gas (H₂) to air ratio (start at 10:1). Use Nitrogen as makeup gas and optimize its flow (start at 1:1 ratio with H₂). | Maximizes analyte response in the flame. The correct makeup gas flow transports analyte efficiently to the detector, greatly enhancing sensitivity. |
1. How do I qualitatively identify this compound in my sample? The primary method for identification is by matching the retention time of the peak in your sample with the retention time of a known this compound standard analyzed under identical GC conditions [4]. Remember that retention time alone is not absolute proof, as different compounds can co-elute. For definitive confirmation, techniques like GC-MS are required.
2. Why is my peak for this compound broad or tailing? Broad peaks can be caused by several factors [5]:
3. How can I improve the sensitivity for my analyte? Sensitivity is a function of the signal-to-noise ratio (S/N) [6]. To improve it:
4. What quantitative method should I use? The choice depends on your requirements [4]:
The following diagram outlines a systematic workflow to optimize your GC method based on the principles above.
Column bleed is the background signal caused by the gradual degradation and elution of the column's stationary phase polymer during a gas chromatography (GC) run [1]. It is observed as a rising baseline, particularly at higher temperatures, and can interfere with the detection and accurate quantification of sample analytes [1].
The table below summarizes the key characteristics of column bleed and how to distinguish it from other common issues:
| Aspect | Column Bleed | Other Issues (e.g., septum, carrier gas) |
|---|---|---|
| Primary Cause | Thermal and chemical degradation of the stationary phase [1]. | Issues with injector, septum, carrier gas, or detector [1]. |
| Key Symptom | Gradual rise in the baseline as the oven temperature increases [1]. | High baseline present even at low temperatures [1]. |
| Typical Impact | Can interfere with analyte peaks, especially those eluting at higher temperatures [2]. | May cause ghost peaks, noise, or general baseline instability from the start of the run. |
The most effective approach to column bleed involves prevention. However, if bleed occurs, the following troubleshooting steps can help identify and resolve the issue.
Before taking action, confirm that the rising baseline is due to column bleed and not another component. You can do this by:
The table below outlines common causes of column bleed and the corresponding corrective measures:
| Cause | Description | Corrective & Preventive Actions |
|---|---|---|
| Oxygen Exposure | Oxygen in the carrier gas or from air leaks rapidly degrades the stationary phase, especially at high temperatures [1]. | Use high-purity carrier gas with proper in-line oxygen traps or scrubbers, and change them regularly. Perform frequent leak checks and keep septum and ferrules tight [1]. |
| Excessive Temperatures | Operating the column above its temperature limit or using overly aggressive temperature ramps accelerates degradation [1]. | Always operate within the column's stated temperature limit. Use the minimum temperature and ramp rate necessary to elute your compounds [1]. |
| Dirty Samples | Non-volatile residues in the sample can build up on the column and become reactive, catalyzing the breakdown of the stationary phase [1]. | Implement thorough sample cleanup procedures (e.g., filtration, extraction) to remove contaminants. Using a guard column can also protect the analytical column [1]. |
| Column Age and Damage | All columns are consumables and will eventually wear out from repeated heating, cooling, and sample exposure [1]. | A column with severe, irreversible bleed must be replaced. Weigh the cost of sample prep against the cost of a new column [1]. |
If you are experiencing high bleed and need to use the column before a replacement arrives, you can attempt the following temporary measures. Note: These are not guaranteed and may not work for columns severely damaged by oxygen or contaminants [2].
The following diagram illustrates a logical workflow for diagnosing and addressing column bleed:
Q1: Is some level of column bleed normal? Yes, a low level of bleed is inevitable and normal in every column. It becomes a problem when it is significant ("high bleed"), causing a substantial rise in the baseline that interferes with your analytes [1].
Q2: My column is new, but I still see high bleed. What could be wrong? A new column with high bleed may have been damaged prior to installation. This can happen if it was exposed to oxygen while hot, or if it was connected to a system with a contaminated injector or carrier gas line. Always ensure your system is clean, leak-free, and using high-purity gas before installing a new column [1].
Q3: Can a contaminated injector cause symptoms like column bleed? While a contaminated injector can cause ghost peaks and baseline noise, it typically does not cause the specific symptom of a baseline that gradually and consistently rises with the oven temperature. This pattern is characteristic of column bleed [1].
For quick reference, here are the compiled retention indices for this compound from the NIST Standard Reference Data Program under various chromatographic conditions [1].
Table 1: Retention Indices (RI) for this compound on Non-Polar Columns [1]
| Column Type (Active Phase) | Temperature (°C) | Retention Index (RI) | Method |
|---|---|---|---|
| Squalane | 100 (Isothermal) | 1159.0 | Kováts |
| Squalane | 100 (Isothermal) | 1158.6 | Kováts |
| OV-1 | 60 (Isothermal) | 1163.0 | Kováts |
| SE-30 | 130-170 (Isothermal) | 1163.0 - 1167.0 | Kováts |
| Apiezon L | 100 (Isothermal) | 1156.0 | Kováts |
| DC-200 | 100 (Isothermal) | 1159.0 | Kováts |
| SE-54 | Temperature Ramp | 1160.0 | Kováts |
| Ultra-1 | Temperature Ramp | 1161.0 | Van Den Dool & Kratz |
| BPX-5 | Custom Program | 1159.0 | Van Den Dool & Kratz |
| DB-Wax (Polar) | Temperature Ramp | 1147.0 | Van Den Dool & Kratz |
The standard method for determining the retention index (RI) of an unknown compound, like this compound, is based on its elution time relative to a series of n-alkanes analyzed under identical conditions [2].
1. Experimental Procedure
2. Retention Index Calculation The RI is calculated using the formula that corresponds to your GC method:
For Isothermal Methods (Kováts Index): ( RI = 100n + 100 \times \frac{(\log t_{R(unknown)} - \log t_{R(n)})}{(\log t_{R(n+1)} - \log t_{R(n)})} ) where ( t_R ) is the retention time, ( n ) is the carbon number of the earlier eluting n-alkane, and ( n+1 ) is the carbon number of the later eluting n-alkane that brackets your compound [2].
For Temperature-Programmed Methods (Van Den Dool & Kratz): ( RI = 100n + 100 \times \frac{(t_{R(unknown)} - t_{R(n)})}{(t_{R(n+1)} - t_{R(n)})} ) In this linear interpolation, the retention times are used directly without logarithmic transformation [2].
The following workflow summarizes this calibration and identification process:
In some cases, alternatives to n-alkanes may be used.
Problem: Poor Reproducibility of Retention Indices Between Runs or Columns
Problem: Discrepancy Between Experimental and Literature RI Values
Problem: Mass Spectrometry (MS) Suggests a Different Isomer
Q1: How often should I run n-alkane standards for RI calibration? There is no universal rule. The frequency depends on the stability of your GC system and the criticality of correct identification. Monitor the retention time drift of your alkanes. In practice, for high-throughput labs, running standards each session or even at the start and end of a sequence is recommended. For stable systems in R&D, you may run them less frequently, but this requires validation [3].
Q2: What is the difference between Kováts and Van Den Dool & Kratz indices? The primary difference is the GC method they are designed for. Kováts Indices are for isothermal runs and use a logarithmic interpolation of retention times. Van Den Dool & Kratz Indices are for temperature-programmed runs and use a linear interpolation. Using the wrong formula will produce an incorrect RI value [2].
Q3: Can I use RI values from a different brand of GC column? Use with caution. While RI values should be consistent for a given stationary phase (e.g., DB-5 vs. HP-5), variations between manufacturers and even different batches can occur. It is best to compare your experimental RI to reference values generated on the same or a highly equivalent phase. If possible, consult databases like NIST that provide values for multiple phases [1] [2].
Q4: My compound is chiral. Are there special considerations for its RI? Yes. On a standard achiral GC column, both enantiomers (R and S) will have the same retention time and RI. Therefore, quoting a specific enantiomer's RI from an achiral analysis is meaningless unless the chirality is known from another source. To distinguish enantiomers, you must use a chiral stationary phase [2].
Q1: What does "improving sensitivity" mean in practical terms? Improving sensitivity fundamentally means enhancing the signal-to-noise ratio (S/N) for your analyte. This can be achieved by either increasing the analyte's signal intensity or reducing the background noise. A higher S/N directly leads to a lower Limit of Detection (LOD), which is the lowest concentration of an analyte that can be reliably detected, typically with an S/N of 3:1 [1] [2].
Q2: What are the main strategies to boost MS sensitivity? Sensitivity enhancement is a multi-faceted process that involves optimizing every stage of your workflow. The core strategies can be broken down as follows [1] [2] [3]:
Scenario: You are obtaining a weak signal for this compound (C12H26) during analysis.
The following workflow provides a systematic approach to diagnosing and resolving sensitivity issues. You can follow the path sequentially or focus on the sections most relevant to your problem.
Since this compound is a non-polar hydrocarbon, it has low solubility in aqueous solvents. Inefficient transfer into the MS system is a common cause of weak signals.
Choosing and optimizing the correct ionization source is critical. Electrospray Ionization (ESI) is inefficient for non-polar compounds like this compound.
Table: Key Ionization Source Parameters for APCI
| Parameter | Impact on Sensitivity | Optimization Goal for this compound |
|---|---|---|
| Ionization Mode | Fundamental to detecting the analyte. | Use APCI+ (positive mode) to form [M+H]+ or [M]+• ions. |
| Corona Current | Generates the reactant ions for ionization. | Optimize stepwise for maximum signal intensity without excessive noise. |
| Vaporizer Temp | Affects solvent and analyte evaporation. | Set high for efficient desolvation, but avoid thermal degradation. |
| Gas Flow Rates | Controls droplet formation and desolvation. | Adjust to produce a stable spray and efficient ion plume transfer. |
Poor chromatography can lead to peak broadening and co-elution with matrix components, which suppresses the ion signal.
This protocol provides a detailed methodology for systematically optimizing your APCI source to maximize the signal for this compound [2].
1. Preparation:
2. Initial Setup:
3. Optimization Procedure: Infuse the standard solution continuously and monitor the Total Ion Chromatogram (TIC) or the extracted ion chromatogram for m/z 170.
Vaporizer Temperature:
Corona Current:
Gas Flow Rates:
4. Verification:
The table below summarizes the key physicochemical properties of 4-methylundecane (CAS: 2980-69-0), which are fundamental for its identification in analytical methods [1] [2].
| Property | Value / Description |
|---|---|
| Chemical Formula | C₁₂H₂₆ [1] |
| Molecular Weight | 170.3348 g/mol [1] |
| CAS Registry Number | 2980-69-0 [1] |
| Boiling Point | 483.0 K (209.9 °C) [1] |
| Melting Point | 206.5 K (-66.7 °C) [1] |
| Retention Index (RI) | Approximately 1160 on non-polar stationary phases (e.g., SE-30, OV-1, HP-5 MS) [2] |
Based on common practices in analytical chemistry for volatile organic compounds, here is a generalized workflow for assessing the purity of a compound like this compound. This workflow is synthesized from methodologies used in the analysis of complex volatile mixtures [3] [4] [5].
Here are some common challenges and solutions based on general best practices in gas chromatography and mass spectrometry.
| Challenge / Question | Possible Cause & Solution |
|---|
| Poor or No Signal in GC-MS | • SPME Fiber Issues: Fiber may be degraded or contaminated. Solution: Re-condition the fiber according to the manufacturer's specifications before use [4] [5]. • Incomplete Desorption: Ensure the GC inlet temperature is high enough (e.g., 250°C) for complete transfer of the analyte [5]. | | Peak Tailing or Broadening | • Active Sites in Inlet/Liner: Use a deactivated liner. Solution: Regularly replace the GC inlet liner, especially after analyzing high-boiling point or "dirty" samples. • Incorrect Column Temperature: The oven temperature program may not be optimal. | | Co-elution of Impurities | • Insufficient Chromatographic Resolution: The method cannot separate the target compound from impurities. Solution: Optimize the GC temperature ramp rate. Using comprehensive two-dimensional GC (GC×GC) can dramatically improve separation, as demonstrated in complex volatilome studies [3]. | | Confirming Peak Identity | • Reliance on Single Data Point: Matching based on retention time or mass spectrum alone can be misleading. Solution: Use a two-point minimum identification system. Compare the sample's Retention Index (should be ~1160 on a non-polar column) with its mass spectrum against an authentic standard or the NIST database for high-confidence identification [4] [2]. |
For reference, the basic chemical information of this compound is as follows [1]:
| Property | Value |
|---|---|
| Compound Name | This compound |
| Chemical Formula | C~12~H~26~ |
| Molar Mass | 170.34 g/mol |
| Additional Names | undecane, 4-methyl- |
The core of the issue is that a Retention Index (RI) is often incorrectly assumed to depend only on the molecule's structure and the stationary phase. In reality, it is sensitive to operational parameters, especially in temperature-programmed mode [2] [3].
The primary temperature-related factor is the column heating rate. The following table summarizes the key findings from a large-scale 2024 study on this dependence [2]:
| Factor | Impact on Retention Index (RI) |
|---|---|
| Heating Rate | RI values can show a positive or negative dependence (slope 'D') on the heating rate. |
| Stationary Phase | The effect is most pronounced on polar phases. However, it is still significant and well-studied for the commonly used 5%-phenyl-PDMS phase. |
| Molecular Structure | Aromatic and polyaromatic molecules show higher dependence (high 'D' values). Oxygen-containing compounds and trimethylsilyl derivatives show lower or negative 'D' values. |
| Key Influencer | The entropic factor and conformational rigidity of the molecule (e.g., number of cycles, rotatable bonds) have a strong influence on the 'D' value. |
Here are solutions to common problems related to RI and temperature.
FAQ 1: My experimentally determined RI for this compound doesn't match the database value. What should I check? This is a frequent issue often caused by methodological differences.
retentionprediction.org/gc) to back-calculate the effective temperature and hold-up time profiles of your specific GC system. This accounts for both intentional and unintentional differences between instruments [3].FAQ 2: How can I improve the reproducibility of RI measurements in my lab?
FAQ 3: What are the common "abuses" or mistakes to avoid when using RIs?
For the highest accuracy in compound identification, follow this protocol that moves beyond simple RI comparison [3]:
The following diagram illustrates the workflow for this retention projection method:
Workflow for Retention Projection
This method has been proven to account for intentional and unintentional differences between GC systems, making RI data more reproducible across laboratories [3].
The table below summarizes the core identification and basic storage information for 4-methylundecane.
| Property | Specification |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 2980-69-0 [1] |
| Molecular Formula | C₁₂H₂₆ [1] |
| Molecular Weight | 170.34 g/mol [1] |
| Recommended Storage | 2-8°C (Refrigerator) [1] |
| Appearance | Not specified [1] |
| Applications | Useful research chemical for organic synthesis and other chemical processes [1] |
Q1: What is the recommended storage condition for this compound? The supplier-recommended storage condition for this compound is in a 2-8°C refrigerator [1]. Shipping is typically performed at ambient temperatures [1].
Q2: How stable is this compound under different environmental stresses? Specific stability data for this compound (e.g., under hydrolytic, oxidative, thermal, or photolytic stress) is not available in the searched literature. The stability of a compound is highly specific to its molecular structure. In the absence of data, conducting forced degradation studies is necessary to determine its kinetic behavior and shelf-life [2].
Q3: What should I do if no stability data is available for my compound? When established stability data is lacking, you must generate it through a systematic degradation kinetic study. This involves stressing the compound under controlled conditions to predict its stability and identify critical factors affecting quality [2].
Since compound-specific data is unavailable, you can adapt this general protocol for degradation kinetic studies from pharmaceutical science to evaluate this compound stability [2].
To determine the degradation kinetics of this compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) and establish its shelf-life.
The following diagram outlines the core workflow for a systematic degradation kinetic study:
The table below shows the formulas for different reaction orders.
| Order of Reaction | Rate Equation | Integrated Rate Law |
|---|---|---|
| Zero-Order | (\frac{d[A]}{dt} = -k_0) | ([A]_t = [A]_0 - k_0 t) |
| First-Order | (\frac{d[A]}{dt} = -k_1 [A]) | (\ln [A]_t = \ln [A]_0 - k_1 t) |
| Second-Order | (\frac{d[A]}{dt} = -k_2 [A]^2) | (\frac{1}{[A]_t} = \frac{1}{[A]_0} + k_2 t) |
The table below summarizes the key parameters from studies that successfully identified 4-methylundecane, which can serve as a benchmark for your method.
| Parameter | Application & Context | Key Experimental Details |
|---|---|---|
| Analytical Instrument | Breath analysis for lymphoma detection [1] | GC-MS: QExactive GC Hybrid Quadrupole-Orbitrap Mass Spectrometer (Thermo Scientific). |
| Chromatographic Column | Breath analysis for lymphoma detection [1] | Specifics not stated; Effluent split for MS and EAD using HP-5MS column (30 m × 0.25 mm i.d. × 0.5 μm film thickness) in a different study [2]. |
| Tentative Identification | Breath analysis for lymphoma & lung cancer detection [1] [3] | NIST library match score of 92 [1]. In another study, a match factor of >80% was used as a significance criterion [3]. |
| Quantitative Finding | Differentiating disease states from controls [1] [3] | Found at 1.71x higher abundance in high-grade lymphoma patients vs. controls [1]. Also identified as significant in lung cancer [3]. |
| Sample Collection | Breath analysis for lymphoma detection [1] | Breath collected onto Tenax TA + Carbograph 5TD sorbent tubes using ReCIVA Breath Sampler (Owlstone Medical Ltd.). |
The following steps can help you diagnose and resolve problems with your this compound quantification.
Confirm Peak Identity: A common error is misidentification. Relying solely on retention time is insufficient.
Optimize Sample Collection and Pre-concentration: The volatility of this compound requires efficient trapping and desorption.
Control for Biological and Experimental Confounders: If your research involves biological samples, the presence of this compound may not be specific to your variable of interest.
For complex samples, you might also consider advanced instrumentation like comprehensive two-dimensional gas chromatography (GC×GC-TOFMS), which offers superior separation power and sensitivity for detecting trace-level VOCs, as used in novel metabolomics studies [4].
To systematically address the quantification process, you can follow the workflow below.
Q: What is the biological significance of finding this compound in a sample? A: Its presence, particularly when elevated, can be a by-product of lipid peroxidation. This is a process where reactive oxygen species degrade polyunsaturated fatty acids, a pathway implicated in the progression of various cancers [1].
Q: My NIST library match is lower than 90%. What should I do? A: A low match score suggests a poor-quality spectrum or co-elution with another compound. First, check your peak purity and integration. If the peak is pure, consider optimizing your GC method to achieve better separation. The ultimate solution is to confirm identity using a pure standard [1] [3].
The following table outlines common issues and potential solutions to minimize decomposition during analysis.
| Problem Symptom | Possible Cause | Suggested Fix |
|---|---|---|
| Low recovery/artefact formation | High Injector Temperature: Thermal degradation in GC inlet. | Optimize by lowering injector temperature in steps; use a programmable temperature vaporizing (PTV) inlet in solvent vent mode [1] [2]. |
| Inconsistent results; compound degradation | Active Sites in Inlet/Liner: Adsorption or catalytic decomposition. | Use a deactivated, non-polar liner; regularly replace liner and trim 10-15 cm from the front of the analytical column [1] [2]. |
| Formation of aldehydes/alcohols | Auto-Oxidation: Reaction with ambient oxygen during sample prep. | Sparge samples with inert gas (Nitrogen/Argon); add radical scavenger (BHT) during sample preparation and storage. |
| Poor sensitivity & decomposition | Sub-optimal SPME Extraction: Inefficient transfer to GC. | Optimize extraction parameters based on the framework below [1] [3] [2]. |
This methodology provides a detailed workflow for analyzing volatile compounds, which can be tailored for 4-methylundecane [1] [3] [2].
1. Sample Preparation
2. Headspace Solid-Phase Microextraction (HS-SPME)
3. GC-MS Analysis
The following diagram illustrates the logical workflow for method development, from problem identification to a stabilized analysis.
Q1: What is the most critical parameter to check first for suspected thermal degradation? The GC injector temperature is the primary suspect. Start by lowering it to the minimum required for complete desorption from your SPME fiber (e.g., 250°C). Using a PTV inlet can significantly help by allowing a low initial temperature to vaporize the analyte gently [1] [2].
Q2: My this compound peak is broad or tailing. What does this indicate? This typically points to active sites in your flow path. First, replace the GC liner with a new, deactivated one. If the problem persists, trim 10-30 cm from the front of the analytical column, as it can become contaminated or damaged over time [1].
Q3: How can I be sure my sample is not oxidizing during storage? Always store samples in tightly sealed, amber vials under an inert atmosphere (e.g., nitrogen blanket). For added protection, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT), and verify its effectiveness by comparing fresh and stored samples [3].
The table below summarizes the experimental findings for this compound from the search results.
| Compound | Retention Time (min) | Column Type | Experimental Context | Citation |
|---|---|---|---|---|
| This compound | 14.14 | Non-polar (HP-5MS equivalent) | GC-MS analysis of Mimusops caffra leaf hexane extract [1] |
Here are the methodologies used in the studies from which the data was obtained.
This study provides the specific experimental data for this compound [1].
The following diagram illustrates the general workflow for obtaining and comparing retention index data.
Since the search results lack a direct comparison, you have a few paths forward:
The table below summarizes the specific, evidence-based contexts in which this compound has been identified and measured.
| Context of Identification | Experimental Method Used | Key Quantitative Finding | Citation |
|---|---|---|---|
| Crude Oil Vapour Analysis | GC-MS with Flame Ionization Detector (FID) and Pulsed Flame Photometric Detector (PFPD) [1] | Identified as a persistent component in gaseous emissions after 576 hours of aeration [1]. | [1] |
| Herbal Medicine (Stephania tetrandra) | Gas Chromatography-Mass Spectrometry (GC-MS) [2] | Identified as a volatile component with a relative content of 0.32% in the geo-authentic herb [2]. | [2] |
| Lung Cancer Biomarker Discovery | GC-MS with a single quadrupole mass spectrometer [3] | Statistical analysis showed a significant difference (p-value 0.013) in levels between lung cancer patients and controls [3]. | [3] |
| Pharmaceutical Reference Standard | Not specified (supplied for analytical use) | Used for method development and validation (AMV) during commercial production of Escitalopram [4]. | [4] |
Here is a detailed breakdown of the key methodologies cited in the search results.
Based on the protocols above, the following diagram illustrates a generalized experimental workflow for the identification and validation of this compound using GC-MS, particularly in biomarker studies.
GC-MS Identification & Validation Workflow
In a 2025 study analyzing exhaled breath for lung cancer biomarkers, this compound was one of several volatile organic compounds (VOCs) that showed a significant difference in concentration between lung cancer patients and control groups. The study utilized GC-MS for analysis [1].
The table below summarizes its role in this study:
| Characteristic | Description |
|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) [1] |
| Research Context | Identification of volatile organic compound (VOC) biomarkers in exhaled breath for lung cancer detection [1]. |
| Reported Significance | Statistically significant difference between lung cancer patients and controls (p-value: 0.013) [1]. |
| Role in the Study | A potential diagnostic biomarker, not a calibration standard [1]. |
For the selectivity evaluation of Wall-Coated Open-Tubular (WCOT) columns in GC, researchers use a rigorous, system-based approach rather than individual compounds.
The workflow below illustrates how these elements come together in the column evaluation process.
Since this compound is not a standard benchmark, your guide could be highly valuable by focusing on a practical, evidence-based approach. Here is a suggested path forward:
The following table summarizes the critical properties of 4-methylundecane alongside other alkanes for comparison. Data for this compound are calculated values, while data for linear alkanes are typically experimentally derived [1] [2].
| IUPAC Name | Common Name | Molecular Formula | Molecular Weight (g/mol) | Critical Temperature, Tc (K) | Critical Pressure, Pc (kPa) | Critical Volume, Vc (m³/kmol) |
|---|---|---|---|---|---|---|
| This compound | - | C₁₂H₂₆ | 170.33 [1] | 637.74 [2] | 1792.42 [2] | 0.702 [2] |
| n-undecane | Undecane | C₁₁H₂₄ | 156.30 [1] | - | - | - |
| n-dodecane | Dodecane | C₁₂H₂₆ | 170.33 [1] | 216 [1] | - | - |
| n-decane | Decane | C₁₀H₂₂ | 142.28 [1] | 174 [1] | - | - |
| 2-methylundecane | - | C₁₂H₂₆ | 170.33 [1] | - | - | - |
For heavy hydrocarbons like C10 and above, direct experimental determination of critical properties is challenging due to thermal decomposition at high temperatures before the critical point is attained [3]. This has led to reliance on predictive methods.
Molecular simulations predict macroscopic system properties by modeling atomic-level interactions [3].
The diagram below illustrates the general trend between the carbon chain length of linear alkanes and their critical temperature, and where the branched isomer this compound fits in.
The table below outlines the core elements your validation study should encompass, based on established analytical practices [1] [2].
| Study Component | Description & Purpose |
|---|---|
| Core Objective | Validate the consistency of experimentally determined Retention Index (RI) values for 4-methylundecane across multiple laboratories and GC-MS instrument setups. |
| Primary Output | A consolidated report with quantitative RI data, statistical analysis of inter-laboratory variance, and a standardized experimental protocol. |
| Key Experimental Factors | Column stationary phase (e.g., DB-5MS), temperature program, and the use of a defined alkane standard mixture for RI calibration. |
To ensure your validation study is robust and reproducible, adhere to the following detailed protocols.
The following diagram illustrates the complete experimental and data analysis workflow for the cross-laboratory validation study.
Since specific RI values for this compound were not found, you will need to generate this data. Structure your findings and data collection using the following approach.